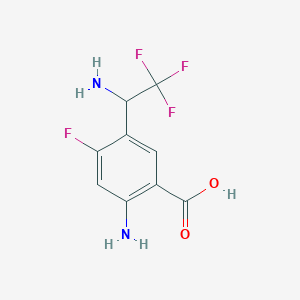![molecular formula C16H21NO5 B12272342 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione](/img/structure/B12272342.png)
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione is a chemical compound with the molecular formula C16H21NO5. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The process can be carried out under solventless conditions, which aligns with green chemistry principles . The reaction conditions often include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and solventless reactions are likely to be employed to ensure sustainability and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the isoindoline-1,3-dione scaffold .
Aplicaciones Científicas De Investigación
2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and materials.
Biology: The compound has been studied for its potential interactions with biological targets, such as the dopamine receptor D2.
Medicine: It shows promise as a potential antipsychotic agent and in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Industry: The compound is used in the development of new materials with specific properties, such as photochromic materials and polymer additives.
Mecanismo De Acción
The mechanism of action of 2-[2-(2,2-Diethoxyethoxy)ethyl]isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to modulate the dopamine receptor D2, which is implicated in various neurological processes . The compound’s effects are mediated through binding to the receptor’s allosteric site, influencing its activity and downstream signaling pathways .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C16H21NO5 |
|---|---|
Peso molecular |
307.34 g/mol |
Nombre IUPAC |
2-[2-(2,2-diethoxyethoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H21NO5/c1-3-21-14(22-4-2)11-20-10-9-17-15(18)12-7-5-6-8-13(12)16(17)19/h5-8,14H,3-4,9-11H2,1-2H3 |
Clave InChI |
KFILRMHWVGXICY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COCCN1C(=O)C2=CC=CC=C2C1=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B12272261.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12272266.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B12272273.png)

![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12272284.png)
![1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1H-imidazole](/img/structure/B12272286.png)
![7-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B12272287.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)butan-1-ol](/img/structure/B12272291.png)
![6-Bromo-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12272307.png)
![tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12272316.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline](/img/structure/B12272323.png)
![3-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12272324.png)
![4-(diethylsulfamoyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide](/img/structure/B12272337.png)
